molecular formula C15H20N4O4 B2822659 ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate CAS No. 1209332-25-1

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate

Cat. No.: B2822659
CAS No.: 1209332-25-1
M. Wt: 320.349
InChI Key: KAQIJGMWELAUQD-UHFFFAOYSA-N
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Description

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridine derivatives in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, pyridine moiety, and acetamido group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-2-23-15(22)19-8-5-11(6-9-19)17-13(20)14(21)18-12-4-3-7-16-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQIJGMWELAUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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